N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE: is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.531. It is a derivative of hydrazide and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of sebacic acid with 4-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted hydrazides
Wissenschaftliche Forschungsanwendungen
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazide derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism of action of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation
Vergleich Mit ähnlichen Verbindungen
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:
SEBACIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE: Differentiated by the presence of chlorine atoms.
SEBACIC BIS(3,4-DIMETHOXYBENZYLIDENE)HYDRAZIDE: Contains methoxy groups instead of hydroxyl groups.
SEBACIC BIS(4-METHOXYBENZYLIDENE)HYDRAZIDE: Features a methoxy group at the para position
These compounds share similar synthetic routes and applications but differ in their chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
123372-67-8 |
---|---|
Molekularformel |
C24H30N4O4 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H30N4O4/c29-21-13-9-19(10-14-21)17-25-27-23(31)7-5-3-1-2-4-6-8-24(32)28-26-18-20-11-15-22(30)16-12-20/h9-18,29-30H,1-8H2,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChI-Schlüssel |
QBHDKQXPLADXIB-RPCRKUJJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.